Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₆ClNO₄S and a molecular weight of 269.75 g/mol . It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a chlorosulfonyl functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chlorosulfonyl reagents under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the generated acid . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding different azetidine derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed under acidic or basic conditions.
Major Products Formed:
- Substitution reactions yield various azetidine derivatives depending on the nucleophile used.
- Reduction reactions produce simpler azetidine compounds without the chlorosulfonyl group.
- Oxidation reactions result in sulfonic acid derivatives .
Scientific Research Applications
Chemistry: Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules and potential drug candidates .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target molecules, leading to various biological effects .
Comparison with Similar Compounds
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- Tert-butyl 3-[(methylsulfonyl)methyl]azetidine-1-carboxylate
- Tert-butyl 3-[(ethylsulfonyl)methyl]azetidine-1-carboxylate
Comparison: Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to its methylsulfonyl and ethylsulfonyl analogs. The chlorosulfonyl group is more electrophilic, making it more reactive in substitution and addition reactions .
Properties
IUPAC Name |
tert-butyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDCZGSOSVAIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934928-22-9 |
Source
|
Record name | tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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